molecular formula C10H10Cl2O2 B8001323 3,5-Dichlorophenethyl acetate CAS No. 85263-21-4

3,5-Dichlorophenethyl acetate

Cat. No.: B8001323
CAS No.: 85263-21-4
M. Wt: 233.09 g/mol
InChI Key: QRSWVGPVGAVCMN-UHFFFAOYSA-N
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Description

3,5-Dichlorophenethyl acetate is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . It is a derivative of phenethyl acetate, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlorophenethyl acetate typically involves the esterification of 3,5-dichlorophenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorophenethyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 3,5-dichlorophenethyl alcohol and acetic acid.

    Reduction: The compound can be reduced to form 3,5-dichlorophenethyl alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Hydrolysis: 3,5-Dichlorophenethyl alcohol and acetic acid.

    Reduction: 3,5-Dichlorophenethyl alcohol.

    Substitution: Various substituted phenethyl acetates depending on the nucleophile used.

Scientific Research Applications

3,5-Dichlorophenethyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3,5-Dichlorophenethyl acetate is primarily based on its ability to interact with biological membranes and enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenethyl acetate
  • 2,5-Dichlorophenethyl acetate
  • 3,5-Dichlorobenzyl acetate

Comparison

3,5-Dichlorophenethyl acetate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

2-(3,5-dichlorophenyl)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-7(13)14-3-2-8-4-9(11)6-10(12)5-8/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSWVGPVGAVCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701276320
Record name Benzeneethanol, 3,5-dichloro-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85263-21-4
Record name Benzeneethanol, 3,5-dichloro-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85263-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, 3,5-dichloro-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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